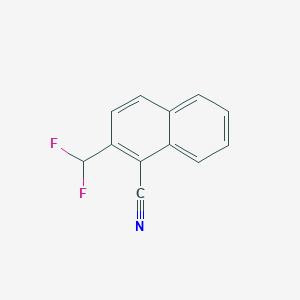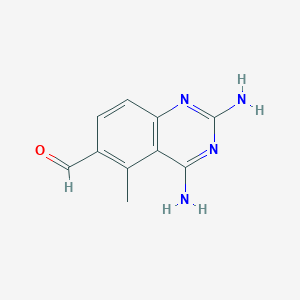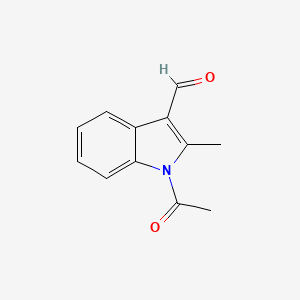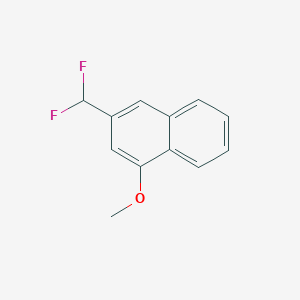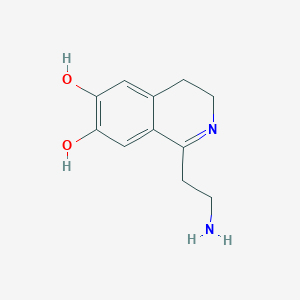![molecular formula C11H16N2O2 B11896102 (NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)
(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydroxylamine functional group, which is known for its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine typically involves the reaction of 4-[2-(dimethylamino)ethoxy]benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired hydroxylamine compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, (NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 4-[2-(dimethylamino)ethoxy]benzaldehyde
- 4-[2-(diethylamino)ethoxy]benzaldehyde
- 4-[2-(dimethylamino)ethoxy]phenylacetonitrile
Uniqueness
(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological targets.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)7-8-15-11-5-3-10(4-6-11)9-12-14/h3-6,9,14H,7-8H2,1-2H3/b12-9- |
InChIキー |
DEXZRCKPQVKBAU-XFXZXTDPSA-N |
異性体SMILES |
CN(C)CCOC1=CC=C(C=C1)/C=N\O |
正規SMILES |
CN(C)CCOC1=CC=C(C=C1)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


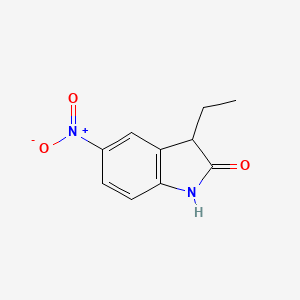
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)

![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)


